molecular formula C8H9Cl2NO B13690748 3-(2,6-Dichloro-3-pyridyl)-1-propanol

3-(2,6-Dichloro-3-pyridyl)-1-propanol

Cat. No.: B13690748
M. Wt: 206.07 g/mol
InChI Key: YLWPBLDKVCUWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichloropyridin-3-yl)propan-1-ol typically involves the reaction of 2,6-dichloropyridine with propan-1-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process generally involves the same basic reaction but optimized for larger-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichloropyridin-3-yl)propan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-(2,6-dichloropyridin-3-yl)propanoic acid , while reduction can produce 3-(2,6-dichloropyridin-3-yl)propan-1-amine .

Scientific Research Applications

3-(2,6-Dichloropyridin-3-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Dichloropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichloropyridin-3-yl)propan-1-amine
  • 3-(2,6-Dichloropyridin-3-yl)propanoic acid
  • 2,6-Dichloropyridine

Uniqueness

3-(2,6-Dichloropyridin-3-yl)propan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dichloropyridine moiety and propanol group make it versatile for various chemical reactions and applications .

Properties

IUPAC Name

3-(2,6-dichloropyridin-3-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c9-7-4-3-6(2-1-5-12)8(10)11-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWPBLDKVCUWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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